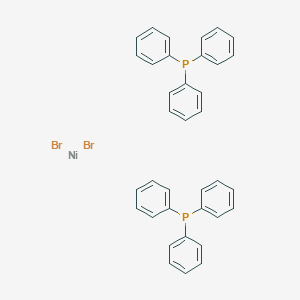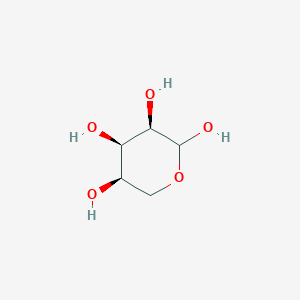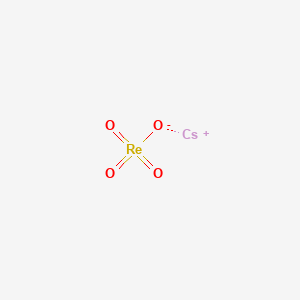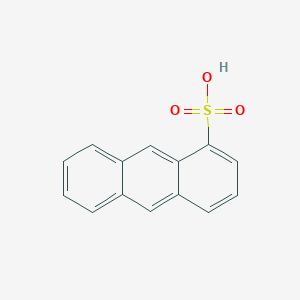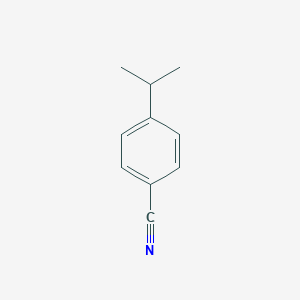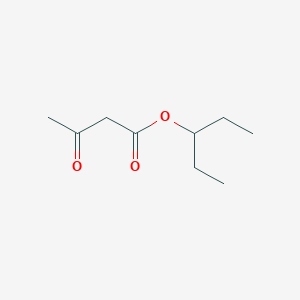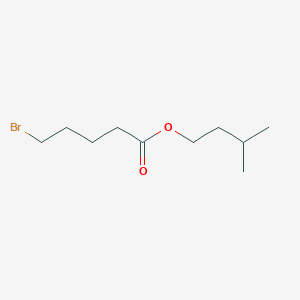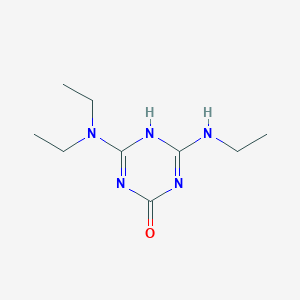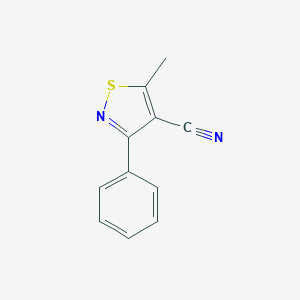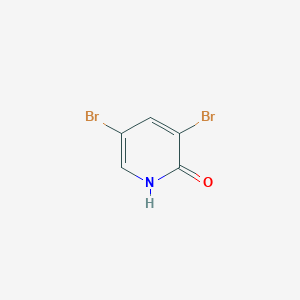
3,5-Dibromo-2-hidroxipirimidina
Descripción general
Descripción
3,5-Dibromo-2-hydroxypyridine: is a chemical compound with the molecular formula C5H3Br2NO and a molecular weight of 252.89 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a hydroxyl group at the 2nd position on the pyridine ring. This compound is known for its pale yellow to reddish-yellow crystalline appearance .
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-hydroxypyridine has several applications in scientific research, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydroxypyridine typically involves the bromination of 2-hydroxypyridine. The reaction is carried out using bromine in a polar protic solvent such as ethanol or water . The reaction conditions are carefully controlled to prevent the formation of unwanted dibromo-substituted impurities .
Industrial Production Methods: In industrial settings, the production of 3,5-Dibromo-2-hydroxypyridine follows a similar synthetic route but on a larger scale. The process involves the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of 3,5-Dibromo-2-hydroxypyridine can be synthesized.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of corresponding ketones or aldehydes.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity to various biological molecules . The compound can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
3-Bromo-2-hydroxypyridine: This compound has a single bromine atom at the 3rd position and a hydroxyl group at the 2nd position.
2,5-Dibromopyridine: This compound has two bromine atoms at the 2nd and 5th positions but lacks the hydroxyl group.
Uniqueness: 3,5-Dibromo-2-hydroxypyridine is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
IUPAC Name |
3,5-dibromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFRODWVHSZAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349077 | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-81-6 | |
| Record name | 3,5-Dibromo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-dibromo-2-hydroxypyridine a useful starting material for synthesizing more complex pyridines?
A1: The presence of two bromine atoms in the 3 and 5 positions of the pyridine ring makes 3,5-dibromo-2-hydroxypyridine susceptible to selective substitution reactions. Researchers have successfully demonstrated chemoselective Suzuki–Miyaura reactions on this compound. This allows for the controlled introduction of aryl groups at specific positions, ultimately leading to the synthesis of various 3,5- and 4,6-diaryl-2-tosyloxypyridines in good yields []. These disubstituted compounds can be further manipulated to create a library of diverse trisubstituted pyridines.
Q2: Can you provide an example of how 3,5-dibromo-2-hydroxypyridine has been used in the synthesis of a biologically relevant compound?
A2: Researchers have achieved the formal synthesis of ficuseptine, a bioactive alkaloid, starting from 3,5-dibromo-2-hydroxypyridine []. The synthesis involved a 5-step process that began with a palladium-catalyzed cross-coupling reaction of the starting material. This example highlights the potential of utilizing 3,5-dibromo-2-hydroxypyridine as a building block for accessing complex molecular structures with potential biological significance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid](/img/structure/B76843.png)

